molecular formula C15H22N2O4 B15329218 (R)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

Cat. No.: B15329218
M. Wt: 294.35 g/mol
InChI Key: GOSLADJTEJCUIF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 5,6-dimethylpyridin-3-yl substituent. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents. Its stereochemistry (R-configuration) is crucial for target specificity, as evidenced by related inhibitors in pharmacological studies .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2R)-3-(5,6-dimethylpyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-9-6-11(8-16-10(9)2)7-12(13(18)19)17-14(20)21-15(3,4)5/h6,8,12H,7H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

GOSLADJTEJCUIF-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=CN=C1C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes involving pyridine derivatives and amino acids.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Aromatic Heterocycles
  • 5,6-Dimethylpyridin-3-yl vs. Thiophen-2-yl: The thiophene-containing analog, (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7), exhibits reduced polarity compared to the dimethylpyridine variant due to thiophene’s electron-rich nature. This may lower solubility in aqueous systems but enhance membrane permeability .
  • 5,6-Dimethylpyridin-3-yl vs. However, the dimethylpyridine group offers better metabolic stability due to reduced susceptibility to oxidative metabolism .
Substituent Position and Steric Effects
  • 5,6-Dimethylpyridin-3-yl vs. 4-Iodophenyl :
    In type D inhibitors (e.g., CW1–CW10), the 4-iodophenyl group enhances halogen bonding but increases molecular weight (MW: ~400–450 g/mol) compared to the dimethylpyridine analog (MW: ~350 g/mol). The latter’s methyl groups improve steric shielding without significant MW penalties .

Functional Group Modifications

Boc Protection vs. Deprotected Amines
  • (R)-2-((Boc)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic Acid vs. (R)-2-Amino-3-mesitylpropanoic Acid Hydrochloride: The Boc group in the target compound prevents unwanted side reactions during peptide coupling, whereas the deprotected mesitylpropanoic acid (BLD Pharm BD02185084) exists as a hydrochloride salt, enhancing water solubility but requiring careful pH control .
Di-Boc vs. Mono-Boc Protection
  • Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (ESI compound 1) exhibits higher steric hindrance and delayed deprotection kinetics compared to the mono-Boc target compound. Yields for di-Boc derivatives (91%) are comparable but require harsher conditions for cleavage .

Melting Points and Stability

  • The target compound’s melting point is expected to exceed 150°C (based on di-Boc analog decomposition at 163°C ), whereas hydrochloride salts (e.g., BLD Pharm BD02185084) decompose at lower temperatures due to ionic character.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid, with CAS number 111633-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16_{16}H23_{23}N2_{2}O5_{5}, with a molecular weight of approximately 309.36 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

PropertyValue
Molecular FormulaC16_{16}H23_{23}N2_{2}O5_{5}
Molecular Weight309.36 g/mol
Density1.2 g/cm³
Boiling Point512 °C
LogP3.15

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is primarily attributed to its structural components that interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways involved in cell growth and differentiation.

Key Biological Targets:

  • Protein Tyrosine Kinases : The compound demonstrates potential inhibitory effects on various RTKs, including:
    • Ack1
    • Anaplastic lymphoma kinase (ALK)
    • Bcr-Abl
  • Cell Proliferation : Studies have shown that related compounds can inhibit cell proliferation in cancer cell lines by disrupting signaling pathways mediated by these kinases.

In Vitro Studies

In vitro assays have demonstrated that (R)-2-((tert-butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid exhibits significant inhibitory activity against certain cancer cell lines. For example:

  • A study reported an IC50_{50} value in the low micromolar range for inhibiting cell growth in breast cancer cell lines treated with similar compounds .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests that modifications to the pyridine ring and the Boc group can enhance or diminish biological activity. For instance:

  • The introduction of additional methyl groups on the pyridine ring has been linked to increased potency against specific cancer targets .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes amide condensation reactions with amines or activated carboxylic acids. Typical conditions involve:

Reagent/ConditionRoleYield RangeCitation
Dicyclohexylcarbodiimide (DCC)Activating agent70–85%
1-Hydroxybenzotriazole (HOBt)Coupling additive75–90%
Dimethylformamide (DMF)Solvent
TriethylamineBase

Mechanism : The carboxylic acid is activated to an intermediate acyloxyphosphonium ion by DCC, which reacts with amines to form amides. The 5,6-dimethylpyridine moiety does not interfere due to its steric and electronic neutrality under these conditions .

Esterification

The carboxylic acid is esterified using alcohols under acidic or activating conditions:

MethodReagentsTemperatureYield
Steglich esterificationDCC, DMAP, ROH0–25°C65–80%
Acid-catalyzedH₂SO₄, ROHReflux50–70%

Key observation : The Boc group remains stable during esterification, but prolonged exposure to strong acids (e.g., H₂SO₄) may lead to partial deprotection .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

AcidSolventTime (h)Efficiency
Trifluoroacetic acid (TFA)Dichloromethane1–2>95%
HClDioxane4–685–90%

Side reactions : The 5,6-dimethylpyridine ring remains inert to TFA but may protonate under strongly acidic conditions, temporarily forming a pyridinium salt.

Pyridine Ring Modifications

The 5,6-dimethylpyridin-3-yl group participates in electrophilic substitution reactions:

Reaction TypeReagentsPosition SelectivityYield
NitrationHNO₃/H₂SO₄C-440–60%
HalogenationCl₂/FeCl₃C-430–50%

Rationale : The electron-donating methyl groups direct electrophiles to the C-4 position via resonance stabilization. Steric hindrance from the 5,6-dimethyl groups limits reactivity at adjacent positions.

Peptide Coupling

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

StepConditionsApplication Example
ActivationHATU, DIPEA, DMFIncorporation into β-sheet
Deprotection20% piperidine/DMFN-terminal elongation

Note : The dimethylpyridine moiety does not perturb standard Fmoc/t-Bu SPPS protocols, making it compatible with automated synthesizers .

Stability Under Reaction Conditions

Critical stability data for process optimization:

ConditionObservationHalf-Life
pH < 2 (aqueous)Rapid Boc deprotection<10 min
pH 7–9 (aqueous)Stable for >24 hrs
UV light (254 nm)Pyridine ring decomposition2–4 hrs

This compound’s reactivity profile highlights its utility in synthesizing peptidomimetics and functionalized heterocycles. The Boc group provides orthogonal protection, while the dimethylpyridine ring enables regioselective derivatization, making it a valuable intermediate in drug discovery pipelines .

Q & A

Q. How can the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid be optimized for yield and purity?

  • Methodological Answer :
    Synthesis optimization involves:
    • Reaction Conditions : Use anhydrous DMF or dichloromethane as solvents to minimize hydrolysis of the Boc-protected amine. Maintain temperatures between 0–25°C during coupling reactions to prevent racemization .
    • Catalysts : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP to enhance reaction efficiency .
    • Purification : Utilize reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate the product from by-products of similar polarity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry at the chiral center .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~349.4 g/mol) .
    • X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable .

Q. What are common challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer :
    • By-product Removal : Silica gel chromatography (ethyl acetate/hexane) removes unreacted starting materials. For polar impurities, ion-exchange chromatography is effective .
    • Racemization Risk : Avoid prolonged exposure to basic conditions during purification. Use low-temperature recrystallization with ethanol/water mixtures .

Advanced Research Questions

Q. How does the enantiomeric purity of this compound impact its biological activity, and how can it be assessed?

  • Methodological Answer :
    • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol) to resolve enantiomers. Even 2% impurity can significantly alter receptor binding in kinase inhibition assays .
    • Polarimetry : Compare specific rotation ([α]D_D) with literature values (e.g., [α]D_D = +12.5° for the R-enantiomer in methanol) .

Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :
    • Controlled Deletion Studies : Synthesize analogs lacking the 5,6-dimethylpyridine or Boc group to isolate their contributions to activity .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tyrosine kinases. Validate with SPR binding assays .

Q. How can the stability of the Boc group under varying pH conditions be evaluated for drug formulation?

  • Methodological Answer :
    • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor Boc cleavage via LC-MS. Half-life <24 hours at pH <2 suggests acid-lability .
    • Protection Alternatives : Compare with Cbz or Fmoc-protected analogs to identify more stable derivatives .

Q. What experimental designs are suitable for studying the metabolic fate of this compound in vitro?

  • Methodological Answer :
    • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect metabolites like de-methylated pyridine or Boc-cleaved products .
    • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorescent probes to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.